molecular formula C9H14N2S B13601254 2-Methyl-4-(pyrrolidin-2-ylmethyl)thiazole

2-Methyl-4-(pyrrolidin-2-ylmethyl)thiazole

Cat. No.: B13601254
M. Wt: 182.29 g/mol
InChI Key: NLHFIFRANUUIOS-UHFFFAOYSA-N
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Description

2-Methyl-4-(pyrrolidin-2-ylmethyl)thiazole is a heterocyclic compound that contains both a thiazole ring and a pyrrolidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-bromo-1-(pyrrolidin-2-ylmethyl)ethanone with thiourea under basic conditions to form the thiazole ring . The reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for 2-Methyl-4-(pyrrolidin-2-ylmethyl)thiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(pyrrolidin-2-ylmethyl)thiazole can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiazole ring can be reduced to form dihydrothiazoles.

    Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Halogenated or nitro-substituted thiazoles.

Scientific Research Applications

2-Methyl-4-(pyrrolidin-2-ylmethyl)thiazole has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(pyrrolidin-2-ylmethyl)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound for its targets . The exact molecular targets and pathways involved may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Methylthiazole: Lacks the pyrrolidin-2-ylmethyl group, resulting in different biological activities.

    4-(Pyrrolidin-2-ylmethyl)thiazole: Lacks the methyl group at the 2-position of the thiazole ring.

    2-Methyl-4-(pyrrolidin-2-ylmethyl)oxazole: Contains an oxazole ring instead of a thiazole ring.

Uniqueness

2-Methyl-4-(pyrrolidin-2-ylmethyl)thiazole is unique due to the presence of both the thiazole and pyrrolidine rings, which can confer distinct biological activities and chemical reactivity. The combination of these two rings can enhance the compound’s potential as a bioactive molecule and its versatility in various applications .

Properties

Molecular Formula

C9H14N2S

Molecular Weight

182.29 g/mol

IUPAC Name

2-methyl-4-(pyrrolidin-2-ylmethyl)-1,3-thiazole

InChI

InChI=1S/C9H14N2S/c1-7-11-9(6-12-7)5-8-3-2-4-10-8/h6,8,10H,2-5H2,1H3

InChI Key

NLHFIFRANUUIOS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CC2CCCN2

Origin of Product

United States

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